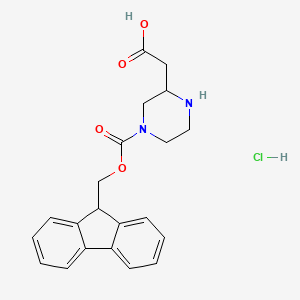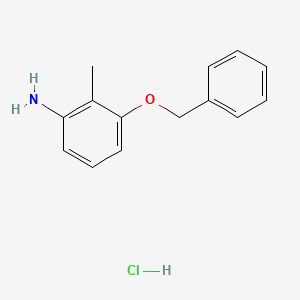
3-(Benzyloxy)-o-toluidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-o-toluidine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group attached to the ortho position of a toluidine moiety, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-o-toluidine hydrochloride typically involves the reaction of o-toluidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of o-toluidine attacks the benzyl chloride, resulting in the formation of the benzyloxy group. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product typically involves recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-o-toluidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated products.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-o-toluidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-o-toluidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with enzyme activity or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxy)-o-toluidine hydrochloride
- 3-(Ethoxy)-o-toluidine hydrochloride
- 3-(Phenoxy)-o-toluidine hydrochloride
Uniqueness
3-(Benzyloxy)-o-toluidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-methyl-3-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12;/h2-9H,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLAIAJBMKSLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
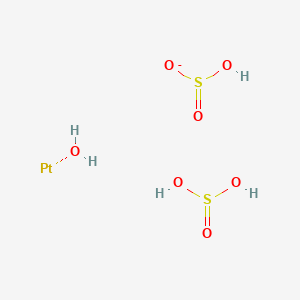
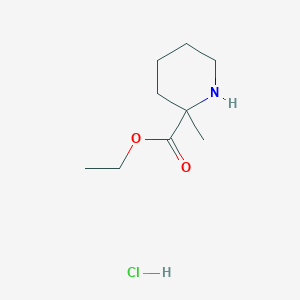
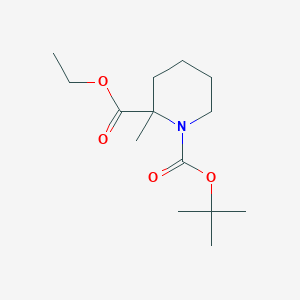
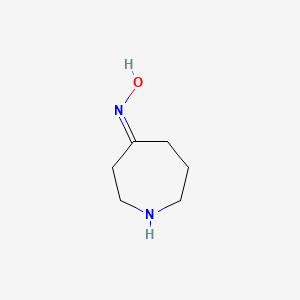
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline](/img/structure/B6354032.png)
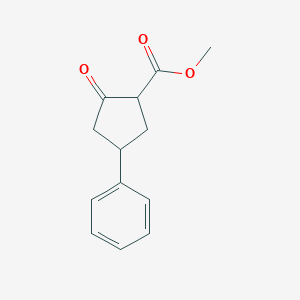

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
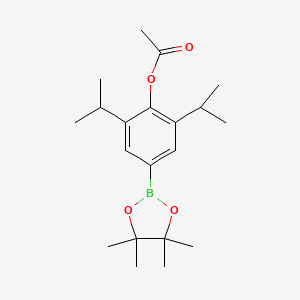
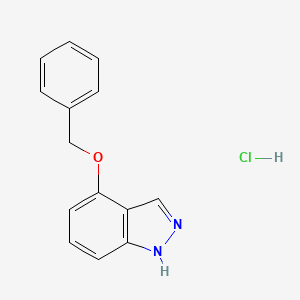
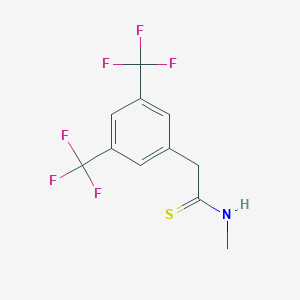
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B6354084.png)
